molecular formula C16H12F3N5S B13718155 6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13718155
M. Wt: 363.4 g/mol
InChI Key: YWDKWEKTHVAHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a naphthyl group, a thiosemicarbazide moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the naphthyl and thiosemicarbazide groups. The trifluoromethyl group is often introduced using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiosemicarbazide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidine ring.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthyl ring.

Scientific Research Applications

6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The thiosemicarbazide moiety can form strong interactions with metal ions, which can be exploited in various catalytic processes. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with biological membranes more effectively. The naphthyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Naphthyl)-2-thiosemicarbazido-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-(2-Naphthyl)-2-thiosemicarbazido-4-chloropyrimidine: Contains a chlorine atom instead of a trifluoromethyl group.

    6-(2-Naphthyl)-2-thiosemicarbazido-4-phenylpyrimidine: Features a phenyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine imparts unique properties such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds and potentially more effective in certain applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H12F3N5S

Molecular Weight

363.4 g/mol

IUPAC Name

[[4-naphthalen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea

InChI

InChI=1S/C16H12F3N5S/c17-16(18,19)13-8-12(21-15(22-13)24-23-14(20)25)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,20,23,25)(H,21,22,24)

InChI Key

YWDKWEKTHVAHKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NC(=N3)NNC(=S)N)C(F)(F)F

Origin of Product

United States

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